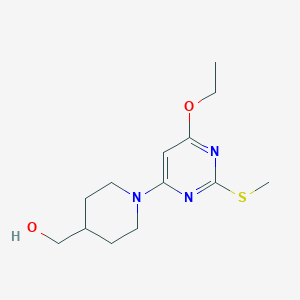

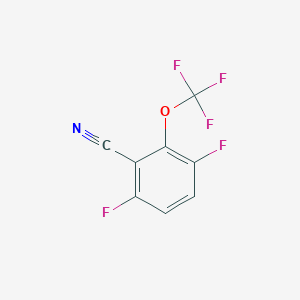

![molecular formula C9H12N6 B2986823 3-甲基-7-吡咯烷-1-基三唑并[4,5-d]嘧啶 CAS No. 946332-34-9](/img/structure/B2986823.png)

3-甲基-7-吡咯烷-1-基三唑并[4,5-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of 4,6-diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetra-hydro-pyrimido[4,5-d]pyrimidine-2,5-(1H,3H)-diones via a regioselective route by a Diels–Alder type cycloaddition .Molecular Structure Analysis

The molecular structure of “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” can be analyzed based on its similarity to the pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of the pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions of “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” can be inferred from the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The pyrrolidine ring is known for its reactivity and has been used in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” can be inferred from similar compounds. For example, a related compound was reported to be a solid with a melting point of >300°C .科学研究应用

Cancer Treatment

The compound has been found to be effective in the treatment of cancer. It has been used as a CDK2 inhibitor, which is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Antimicrobial Applications

The pyrazolopyrimidine moiety, which is a part of the compound, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antimicrobial applications .

Antitumor Applications

The pyrazolopyrimidine moiety is also used in the design of pharmaceutical compounds that have antitumor applications .

Antidiabetic Applications

The compound has been used in the design of pharmaceutical compounds that have antidiabetic applications .

Anti-Alzheimer’s Disease Applications

The compound has been used in the design of pharmaceutical compounds that have applications in the treatment of Alzheimer’s disease .

Anti-Inflammatory Applications

The compound has been used in the design of pharmaceutical compounds that have anti-inflammatory applications .

Antioxidant Applications

The compound has been used in the design of pharmaceutical compounds that have antioxidant applications .

VEGFR-2 Inhibition

The compound has been used in the design of pharmaceutical compounds that have VEGFR-2 inhibitory activity. This is particularly useful in the treatment of cancer, as VEGFR-2 is a key player in angiogenesis, which is the formation of new blood vessels from pre-existing ones, a process that is crucial for tumor growth and metastasis .

作用机制

Target of Action

The primary target of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death through apoptosis .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

未来方向

属性

IUPAC Name |

3-methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-14-8-7(12-13-14)9(11-6-10-8)15-4-2-3-5-15/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDWZJVTUGIYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCCC3)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

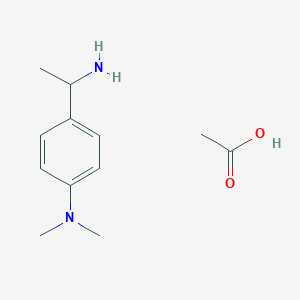

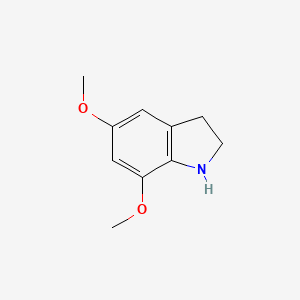

![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)

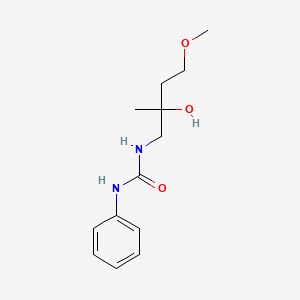

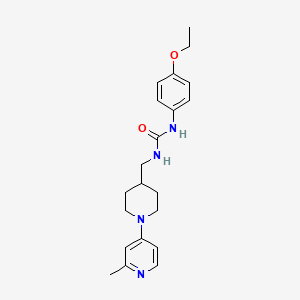

![[3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B2986745.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2986747.png)

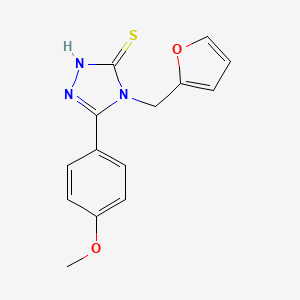

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)